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Introduction

N-ethoxycarbonyl glycine, a derivative of the simplest amino acid, glycine, serves as a valuable

building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and

medicinal chemistry. Its N-ethoxycarbonyl protecting group offers a balance of stability and

ease of removal, making it a versatile intermediate. A thorough understanding of its

spectroscopic and spectrometric properties is paramount for researchers to ensure its purity,

confirm its identity, and monitor its reactions. This technical guide provides a comprehensive

overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for N-ethoxycarbonyl glycine, along with detailed experimental protocols for obtaining

such data.

Data Presentation
The spectroscopic and spectrometric data for N-ethoxycarbonyl glycine (C₅H₉NO₄, Molar

Mass: 147.13 g/mol ) are summarized in the tables below.[1] It is important to note that while

some of this data is derived from experimental values for closely related compounds, other

values are based on computational predictions due to the limited availability of a complete

experimental dataset for this specific molecule in published literature.

Table 1: ¹H NMR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.25 Triplet 3H -O-CH₂-CH₃

~3.95 Doublet 2H -NH-CH₂-COOH

~4.15 Quartet 2H -O-CH₂-CH₃

~5.50 Broad Singlet 1H -NH-

~10.50 Broad Singlet 1H -COOH

Solvent: CDCl₃. The chemical shifts are approximate and based on typical values for similar

functional groups.

Table 2: ¹³C NMR Spectroscopic Data for N-ethoxycarbonyl glycine

Chemical Shift (δ) ppm Assignment

14.4 -O-CH₂-CH₃

43.5 -NH-CH₂-COOH

61.5 -O-CH₂-CH₃

156.8 -NH-C=O

173.0 -COOH

This data is based on a computed spectrum.[1] Solvent: Not specified.

Table 3: IR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch (Amide)

~2980, ~2940 Medium C-H stretch (Aliphatic)

~1740 Strong C=O stretch (Ester)

~1710 Strong C=O stretch (Carboxylic Acid)

~1530 Medium N-H bend (Amide II)

~1220 Strong
C-O stretch (Ester and

Carboxylic Acid)

The peak positions are approximate and based on characteristic vibrational frequencies for the

functional groups present in the molecule.

Table 4: Mass Spectrometry Data for N-ethoxycarbonyl glycine

m/z Interpretation

148.0604 [M+H]⁺ (Calculated for C₅H₁₀NO₄⁺)

147.0532 [M]⁺ (Exact Mass)[1]

102.0449 [M - COOH]⁺

74.0238 [M - CO₂Et]⁺

Fragmentation patterns are predicted based on the analysis of similar N-protected amino acids.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

based on standard laboratory practices for the analysis of N-protected amino acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Glycine_-N-_ethoxycarbonyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Dissolve approximately 10-20 mg of dry N-ethoxycarbonyl glycine in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆),

or deuterium oxide (D₂O)). The choice of solvent will depend on the solubility of the

sample and the desired exchange of labile protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and 16 to 64 scans for good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phasing the spectrum, and

integrating the signals.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same NMR spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A larger number of scans (typically several hundred to thousands) and a longer relaxation

delay (2-5 seconds) are usually required compared to ¹H NMR due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount of the solid N-ethoxycarbonyl glycine sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Typically, the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

Co-add 16 to 32 scans to obtain a high-quality spectrum.

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

The instrument software will automatically subtract the background from the sample

spectrum.

3. Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of N-ethoxycarbonyl glycine (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic

solvent.

A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may

be added to the solution to promote ionization.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source of a mass spectrometer via direct

infusion using a syringe pump or through a liquid chromatography (LC) system.

Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and

drying gas temperature, to optimal values for the analyte.
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Acquire the mass spectrum in the positive or negative ion mode. For N-ethoxycarbonyl

glycine, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

For fragmentation analysis (MS/MS), the parent ion of interest is mass-selected and

subjected to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualization

Workflow for Spectroscopic Analysis of N-ethoxycarbonyl glycine

Sample Preparation

Spectroscopic & Spectrometric Analysis

Data Interpretation

Synthesis & Purification
of N-ethoxycarbonyl glycine

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic and spectrometric analysis of N-

ethoxycarbonyl glycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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